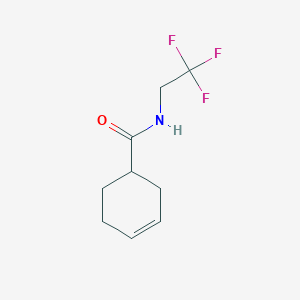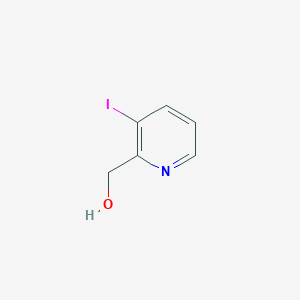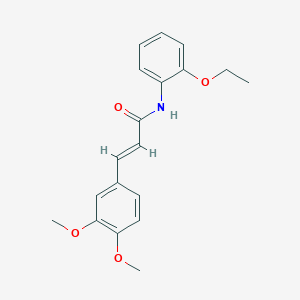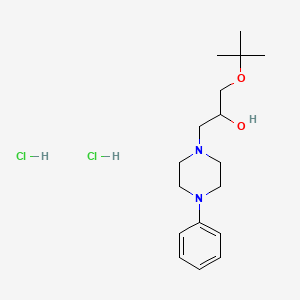
4-(4-Isobutylphenyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isobutylphenyl)cyclohexanone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . The IUPAC name for this compound is 4-[4-(2-methylpropyl)phenyl]cyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with a 4-isobutylphenyl group attached . The InChI string for this compound is InChI=1S/C16H22O/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-6,12,15H,7-11H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.34 g/mol, a computed XLogP3-AA value of 3.7, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen
Selective Hydrogenation of Phenols
Cyclohexanone derivatives, including those similar to 4-(4-Isobutylphenyl)cyclohexanone, have been studied for their role in the selective hydrogenation of phenols. A study by Wang et al. (2011) demonstrates the use of a Pd@carbon nitride catalyst in aqueous media for the selective formation of cyclohexanone under mild conditions. This research highlights the importance of cyclohexanone as an intermediate in the chemical industry, particularly in the manufacture of polyamides, by achieving over 99% conversion and selectivity Wang et al., 2011.
Orthometallation and Cyclometallation
Orthometallation and cyclometallation reactions involving cyclohexanone derivatives have been explored for creating complex metal-organic structures. A study by Doherty et al. (2006) discusses the synthesis and complexation of 4-phosphacyclohexanones, providing insights into diastereoselective complexations and the formation of unprecedented metallabicycles. These findings open avenues for the development of novel catalytic systems and materials science applications Doherty et al., 2006.
Liquid Crystalline Polymers
Cyclohexanone derivatives have also been used in the synthesis of thermotropic liquid crystalline polymers. Aly et al. (2013) synthesized a series of poly(arylidene−ether)s based on the 4-methyl cyclohexanone moiety, demonstrating their thermotropic liquid crystalline properties. These polymers, which form nematic mesophases, have potential applications in advanced materials, highlighting the versatility of cyclohexanone derivatives in polymer science Aly et al., 2013.
Photoreactions and Protecting Groups
The photochemistry of cyclohexanone derivatives has been investigated for its potential in organic synthesis, particularly as photoremovable protecting groups. Zabadal et al. (2001) studied 2,5-dimethylphenacyl esters, a class of compounds related to cyclohexanone, demonstrating their efficient photorelease of carboxylic acids. This research contributes to the field of "caged compounds" in organic synthesis and biochemistry, illustrating the utility of cyclohexanone derivatives in photoreactions Zabadal et al., 2001.
Eigenschaften
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKAFHWTVOTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2652436.png)
![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)


![2-[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2652440.png)
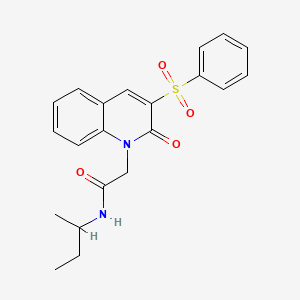
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2652444.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)
